molecular formula C18H23NOS B13142482 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B13142482
M. Wt: 301.4 g/mol
InChI Key: MGQHYAUEAZJTOP-UHFFFAOYSA-N
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Description

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol is a complex organic compound that features a thiophene ring, a tetrahydronaphthalene moiety, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with tetrahydronaphthalene intermediates under controlled conditions. The reaction may involve the use of catalysts such as palladium or platinum to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H23NOS

Molecular Weight

301.4 g/mol

IUPAC Name

6-[ethyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C18H23NOS/c1-2-19(11-10-16-6-4-12-21-16)15-8-9-17-14(13-15)5-3-7-18(17)20/h3-7,12,15,20H,2,8-11,13H2,1H3

InChI Key

MGQHYAUEAZJTOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

Origin of Product

United States

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